

Part 1: Chemical Identity & Physiochemical Profile[1]

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Compound of Interest

Compound Name: *Benzo[b]thiophene-3-acetic acid*

CAS No.: *1131-09-5*

Cat. No.: *B072388*

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The 3-isomer is characterized by the acetic acid side chain attached to the C3 position of the thiophene ring. This position is electronically distinct from the C2 position, offering unique reactivity in electrophilic aromatic substitutions.

Table 1: Physiochemical Datasheet

Property	Value	Technical Note
CAS Number	1131-09-5	Distinct from 2-isomer (CAS 1918-77-0)
Molecular Formula	C ₁₀ H ₈ O ₂ S	
Molecular Weight	192.23 g/mol	
Appearance	Off-white to beige crystalline powder	Oxidizes slightly to yellow upon light exposure
Melting Point	109–112 °C	Sharp endotherm indicates high purity
pKa	~4.23	Comparable to acetic acid; forms stable salts
Solubility	DMSO, Methanol, Ethyl Acetate	Poor water solubility; requires pH adjustment
Stability	Light Sensitive	Store under inert atmosphere (N ₂)

Part 2: Synthetic Routes & Process Chemistry[5][6]

For research and scale-up, the Willgerodt-Kindler Reaction represents the most robust synthetic pathway. Unlike direct alkylation, which suffers from poor regioselectivity (C2 vs. C3 competition), this route utilizes the 3-acetyl derivative to guarantee regiochemical integrity.

Primary Workflow: The Willgerodt-Kindler Modification

This protocol converts 3-acetylbenzo[b]thiophene into the target acid via a thioamide intermediate.

Step-by-Step Protocol:

- Reagents:
 - Substrate: 3-Acetylbenzo[b]thiophene (1.0 eq)

- Reagent: Elemental Sulfur (S₈) (1.5 eq)
- Solvent/Reagent: Morpholine (2.0 eq)
- Hydrolysis: H₂SO₄ (50% aq), Acetic Acid
- Formation of Thioamide (The Kindler Intermediate):
 - Combine 3-acetylbenzo[b]thiophene, sulfur, and morpholine in a round-bottom flask.
 - Critical Control Point: Heat to reflux (approx. 110–130°C) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.
 - Mechanism:^[1]^[3]^[4]^[5] The ketone undergoes thionation and rearrangement to form the thiomorpholide derivative.
- Hydrolysis to Acid:
 - Cool the dark reaction mixture to 60°C.
 - Add a mixture of glacial acetic acid and 50% H₂SO₄.
 - Reflux for 6 hours. The harsh acidic environment cleaves the thioamide bond.
- Work-up & Purification:
 - Pour the mixture into ice water. The crude acid will precipitate.
 - Purification: Dissolve in 10% NaOH (aq) to form the sodium salt (removes non-acidic impurities). Filter insoluble organics.
 - Acidify the filtrate with HCl to pH 2. Collect the precipitate.
 - Recrystallization: Use Toluene/Hexane or Ethanol/Water to achieve >98% purity (white needles).

Visualization: Synthetic Pathway



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Figure 1: Regioselective synthesis of CAS 1131-09-5 via the Willgerodt-Kindler rearrangement, avoiding C2-isomer contamination.

Part 3: Research Applications & Biological Context

While the 2-isomer is famous for Zileuton (5-LOX inhibition), **Benzo[b]thiophene-3-acetic acid** occupies a distinct niche in biological research.

Auxin Analog (Plant Physiology)

The structural similarity to Indole-3-acetic acid (IAA) allows this compound to act as a heteroauxin.

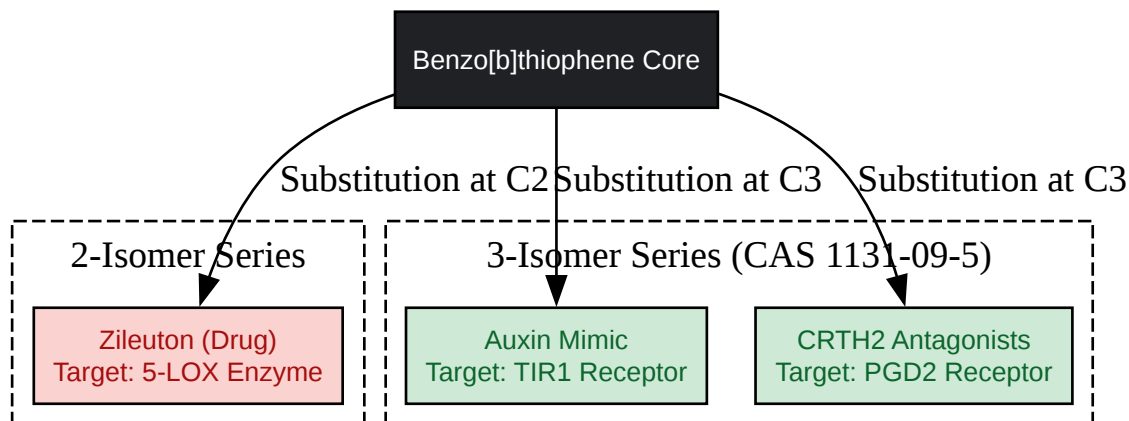
- Mechanism: It binds to the TIR1/AFB auxin receptor family, promoting the degradation of Aux/IAA transcriptional repressors.
- Utility: Used in agricultural research to study root elongation and tropisms without the rapid enzymatic degradation seen with natural IAA.

Pharmaceutical Scaffold (CRTH2 Antagonism)

Recent medicinal chemistry efforts have utilized the 3-acetic acid core to develop antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

- Relevance: Potential treatment for allergic asthma and atopic dermatitis.
- Differentiation: Unlike Zileuton (which targets the enzyme 5-LOX), these derivatives target the receptor for Prostaglandin D₂ (PGD₂).

Visualization: Structural Divergence in Drug Design



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Figure 2: Divergent biological applications based on the regiochemistry of the acetic acid side chain.

Part 4: Analytical Quality Control (HPLC Method)

To ensure the exclusion of the thermodynamically stable 2-isomer impurity, a rigorous Reverse-Phase HPLC method is required.

Method Parameters:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient:
 - 0-5 min: 20% B
 - 5-20 min: Linear ramp to 80% B
 - 20-25 min: Hold 80% B

- Flow Rate: 1.0 mL/min.
- Detection: UV @ 230 nm (Absorption max of benzothiophene ring).
- Retention Time: Expect the 3-isomer to elute slightly before the 2-isomer due to steric hindrance reducing interaction with the stationary phase.

Self-Validating Check: If the melting point is depressed (<108°C) or the HPLC shows a shoulder peak, recrystallize immediately from Toluene.

Part 5: Handling & Safety[3]

- Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).[1]
- Storage: Store at +4°C. The compound is stable but should be protected from direct UV light to prevent photo-oxidation of the sulfur ring.
- Chemical Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄), which will oxidize the sulfur to the sulfone (1,1-dioxide).

References

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